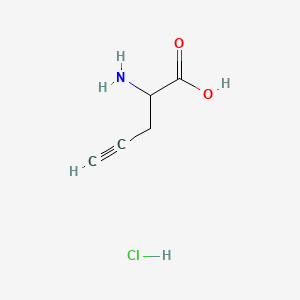![molecular formula C13H7BrFNO B596219 5-Brom-2-(4-Fluorphenyl)furo[2,3-b]pyridin CAS No. 1215106-68-5](/img/structure/B596219.png)
5-Brom-2-(4-Fluorphenyl)furo[2,3-b]pyridin
Übersicht
Beschreibung
“5-Bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine” is a chemical compound with the molecular formula C13H7BrFNO . It is used for research and development purposes .
Synthesis Analysis
The synthesis of this compound involves a reaction of 5-bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine (200 mg, 0.685 mmol), 4-methyl-3-(4,4,5,5-tetramethyl-l,3,2-dioxaborolan-2-yl)benzoic acid (269 mg, 1.027 mmol), Pd(Ph3P)4 (158 mg, 0.137 mmol) in 1,4-dioxane (5.7 mL) and Water (1.1 mL). The mixture is heated to 90°C overnight .Molecular Structure Analysis
The molecular structure of “5-Bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine” is complex, and its analysis would require advanced techniques such as X-ray crystallography .Chemical Reactions Analysis
The compound can undergo various reactions depending on the conditions. For instance, it can participate in Suzuki coupling reactions .Wissenschaftliche Forschungsanwendungen
Antivirale Mittel
5-Brom-2-(4-Fluorphenyl)furo[2,3-b]pyridin: Derivate haben sich als vielversprechend für antivirale Mittel erwiesen. Das Indol-Gerüst, das strukturell ähnlich ist, wurde zur Synthese von Verbindungen mit inhibitorischer Aktivität gegen Influenza A und andere Viren verwendet . Durch Erweiterung könnte das Furo[2,3-b]pyridin modifiziert werden, um seine Affinität zu viralen Proteinen zu erhöhen, was möglicherweise zu neuen Behandlungen für Virusinfektionen führt.
Antibakterielle Aktivität
Der Pyridin-Rest ist bekannt für seine antimikrobiellen Eigenschaften. Verbindungen mit einer Pyridin-Basis wurden gegen eine Vielzahl von Bakterienstämmen getestet und zeigten eine signifikante antibakterielle Aktivität . Die Brom- und Fluor-Substituenten am Furo[2,3-b]pyridin-Ring könnten weiter für gezielte antimikrobielle Anwendungen untersucht werden.
Enantioselektive Synthese
Die asymmetrische Konstruktion von enantiomerenangereicherten Furo[2,3-b]pyridinen war ein Thema von Interesse im Bereich der synthetischen Chemie . Die in diesen Synthesen eingeführten chiralen Zentren können zu Verbindungen mit spezifischen optischen Aktivitäten führen, die für die Entwicklung von Arzneimitteln mit geringeren Nebenwirkungen entscheidend sind.
Ligand für vesikulären Acetylcholin-Transport
Derivate von This compound wurden zur Synthese potenter Liganden für den vesikulären Acetylcholin-Transport verwendet . Diese Anwendung ist besonders relevant für die Untersuchung der Neurotransmitterregulation und könnte zum Verständnis der synaptischen Übertragung beitragen.
Pflanzenhormonforschung
Indol-Derivate, die ein gemeinsames Strukturmotiv mit Furo[2,3-b]pyridinen teilen, sind in der Pflanzenbiologie von Bedeutung, da sie die Grundlage für Pflanzenhormone wie Indol-3-Essigsäure bilden . Die Erforschung von Furo[2,3-b]pyridin-Derivaten in diesem Zusammenhang könnte zur Entwicklung neuartiger Agrochemikalien führen.
Safety and Hazards
Eigenschaften
IUPAC Name |
5-bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrFNO/c14-10-5-9-6-12(17-13(9)16-7-10)8-1-3-11(15)4-2-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTRDFJSZNXCEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=CC(=CN=C3O2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



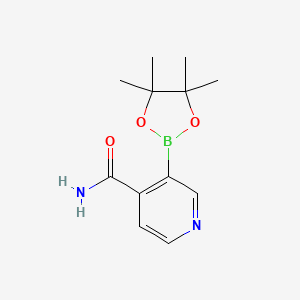
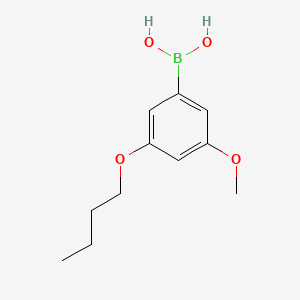
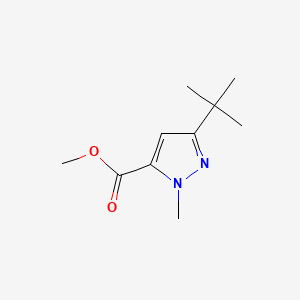
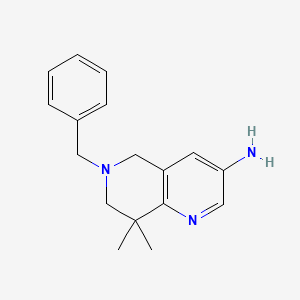
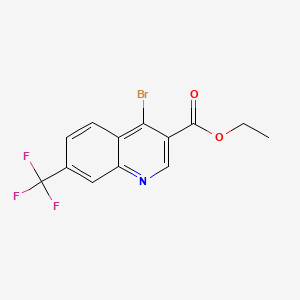


![Ethyl 5-hydroxy-2-(methylthio)-7-oxo-8-(prop-2-ynyl)-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B596154.png)

![6-Bromo-2-methyloxazolo[5,4-b]pyridine](/img/structure/B596157.png)
